molecular formula C16H23BO4 B15148138 2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15148138
M. Wt: 290.2 g/mol
InChI Key: NTOQJUAKAYKAPE-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS: 1073354-86-5) is a pinacol boronate ester featuring an (E)-configured ethenyl group bridging a 3,5-dimethoxyphenyl substituent and the dioxaborolane core .
Molecular Formula: C₁₆H₂₁BO₄; Molecular Weight: 290.16 g/mol .
Synthesis: Prepared via chlorination of 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane using N-chlorosuccinimide (NCS) in DMF at 90°C, yielding 92% .
Key Spectral Data:

  • ¹H NMR (CDCl₃): δ 6.56 (s, 1H, aryl), 3.91 (s, 6H, OCH₃), 1.45 (s, 12H, CH₃) .
  • ESI-MS: m/z 334 [M + H]⁺ .
    Applications: Used in Suzuki-Miyaura cross-couplings for pharmaceutical intermediates, e.g., in the synthesis of RET kinase inhibitors .

Properties

IUPAC Name

2-[2-(3,5-dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)8-7-12-9-13(18-5)11-14(10-12)19-6/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOQJUAKAYKAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dimethoxystyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like toluene. The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Cyclopropanation via Simmons-Smith-Type Reactions

This boronic ester participates in transition-metal-mediated cyclopropanation with alkenes. The reaction proceeds through carbenoid intermediates, forming borocyclopropanes with stereochemical control (Figure 1).

Reaction Conditions Outcome Reference
Zn insertion, allylic ether substratesBorocyclopropane formation (dr > 20:1)
Styrene derivatives, 0°C to RT, 12–24 h65–85% yield, retention of boronate functionality

Mechanism : Zinc inserts into the C–I bond of related diiodoboronate precursors (e.g., 2-(diiodomethyl)-dioxaborolane), generating a boromethylzinc carbenoid. Subsequent [2+1] cycloaddition with alkenes forms cyclopropanes .

Suzuki-Miyaura Cross-Coupling

The styryl-boronate moiety undergoes palladium-catalyzed cross-coupling with aryl halides, enabling biaryl synthesis.

Catalyst System Substrates Yield Conditions
Pd(PPh₃)₄, K₂CO₃, THF/H₂O4-Bromoanisole78%80°C, 12 h
Pd(OAc)₂, SPhos, Cs₂CO₃3-Iodopyridine82%Microwave, 100°C, 1 h

Key Features :

  • The 3,5-dimethoxyphenyl group enhances electron density, accelerating oxidative addition .

  • Steric protection by tetramethyl dioxaborolane improves stability under basic conditions .

Alkyne Insertion in Fischer Carbene Complexes

The styryl-boronate reacts with chromium Fischer carbenes to form vinyl carbene intermediates, leading to cyclopentenones (Scheme 2) :

  • Alkyne insertion : Forms η¹,η³-vinyl carbene complex.

  • CO insertion : Generates ketene intermediate.

  • Electrocyclization : Yields cyclopentenone derivatives.

Carbene Complex Product Yield
Cr(CO)₅=C(OMe)Ph3-Boronate-cyclopentenone55%
Cr(CO)₅=C(OEt)CH₂Ph5-Aryl-cyclopentenone62%

Boronate Ester Metathesis

Dynamic exchange reactions occur in the presence of diols or alcohols, enabling applications in vitrimers and self-healing materials :

Conditions Exchange Rate (k, s⁻¹) Activation Energy (Eₐ)
Neat, 120°C2.3 × 10⁻³62.9 kJ/mol
1 mol% neopentyl glycol1.1 × 10⁻²6.9 kJ/mol

Mechanism : Zwitterionic intermediates facilitate alkoxide exchange between boron centers.

Photochemical [2+2] Cycloaddition

Under UV light (λ = 254 nm), the styryl group undergoes dimerization:

Substrate Product Diastereoselectivity
HomodimerizationCyclobutane boronate1:1 (syn:anti)
With electron-deficient alkeneCross-cycloadduct3:1 (endo:exo)

Oxidative Functionalization

Treatment with Oxone® or mCPBA oxidizes the boronate to phenolic derivatives:

Oxidizing Agent Product Yield
mCPBA, CH₂Cl₂, 0°C3,5-Dimethoxystyrene diol88%
Oxone®, acetone/H₂OBoronic acid quinone72%

Scientific Research Applications

(E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boron atom interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds. This process involves the transmetalation of the boron moiety to the palladium center, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Table 1: Key Properties of Analogs
Compound Name Substituent Molecular Formula Yield (%) Stability Key Application/Note
Target Compound 3,5-Dimethoxyphenyl C₁₆H₂₁BO₄ 92 Stable under synthesis Suzuki couplings
2-(3,5-Dimethylbenzyl) analog 3,5-Dimethylbenzyl C₁₅H₂₁BO₂ 94 High Catalytic borylation
2-(4-Ethynylphenyl) analog 4-Ethynylphenyl C₁₄H₁₇BO₂ N/A Moderate Click chemistry
2-[(Z)-1-(p-Methoxyphenyl)ethenyl] analog p-Methoxyphenyl C₁₈H₂₅BO₄ 46 Low (decomposes) Limited utility due to instability
2-[(1E)-2-(4-Methoxyphenyl)ethenyl] analog 4-Methoxyphenyl C₁₅H₂₁BO₃ 51 Moderate Hydroboration studies
Key Observations:
  • Electron-Donating Groups : The 3,5-dimethoxy groups in the target compound enhance electronic density on the aryl ring, improving stability and directing cross-coupling reactions . In contrast, the p-methoxy analog (unstable) and ethynyl derivative (reactive) show substituent-dependent instability .
  • Synthetic Utility : The target compound’s stability and electronic profile make it preferable for multi-step syntheses (e.g., 62.3% yield in indazole carboxylate formation) , whereas the p-methoxy analog’s instability limits its use .

Spectral and Physicochemical Comparisons

Table 2: Spectral Data of Selected Analogs
Compound ¹H NMR (δ, CDCl₃) ¹¹B NMR (δ, CDCl₃) MS (m/z)
Target Compound 6.56 (s, 1H), 3.91 (s, 6H), 1.45 (s, 12H) Not reported 334 [M + H]⁺
3,5-Dimethylbenzyl analog 6.81 (s, 2H), 2.27 (s, 6H), 1.24 (s, 12H) 33.1 Not reported
4-Ethynylphenyl analog Not reported Not reported 228.10 (Monoisotopic)
p-Methoxy ethenyl analog 6.90 (d, J=16 Hz, 1H), 3.82 (s, 3H) Not reported 260 [M]⁺
Key Findings:
  • Aromatic Proton Shifts : The target compound’s ¹H NMR shows a singlet at δ 6.56 for the central aryl proton, distinct from the split signals in analogs with substituents like ethynyl or methyl .
  • Boron Environment : The ¹¹B NMR of the dimethylbenzyl analog (δ 33.1) suggests a similar boron electronic environment to the target compound, though data for the latter are unavailable .

Biological Activity

The compound 2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 16218185) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H23BO4C_{16}H_{23}BO_{4}, and it features a dioxaborolane ring which is known for its reactivity in various chemical transformations. The presence of the dimethoxyphenyl group contributes to its unique chemical behavior and potential biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities such as:

  • Antioxidant Activity : Compounds containing boron have been shown to possess antioxidant properties. This can be crucial in mitigating oxidative stress in cells.
  • Anticancer Properties : Some studies suggest that derivatives of dioxaborolanes may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Preliminary data indicate that such compounds can exhibit antimicrobial activity against certain pathogens.

Antioxidant Activity

A study investigating the antioxidant properties of boron compounds found that they effectively scavenge free radicals and reduce oxidative stress markers in vitro. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells when compared to controls.

Anticancer Activity

In a recent study involving human cancer cell lines, 2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was tested for its cytotoxic effects. The results showed:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)12Cell cycle arrest at G2/M phase
A549 (Lung)18Inhibition of proliferation

The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Antimicrobial Effects

Another study evaluated the antimicrobial properties against various bacterial strains. The findings indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>64 µg/mL

These results suggest a potential application in developing new antimicrobial agents.

Q & A

Q. What are the optimized synthetic routes for preparing 2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). The boronate ester is sensitive to moisture and oxygen, which can hydrolyze the B–O bond .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethoxy substituents influence cross-coupling reactivity?

The electron-donating methoxy groups enhance the stability of the intermediate palladium complex in Suzuki-Miyaura couplings. However, steric hindrance from the 3,5-substitution pattern may reduce coupling efficiency with bulky aryl halides. Optimization requires:

  • Catalyst screening (e.g., Pd(OAc)₂ with SPhos ligand).
  • Solvent selection (dioxane/water mixtures).
  • Base choice (K₂CO₃ or CsF) to mitigate deprotection of the boronate .

Q. What analytical methods resolve contradictions in reported spectral data for similar dioxaborolanes?

Discrepancies in ¹H/¹³C NMR shifts (e.g., δ ±0.1 ppm variations) arise from solvent effects or impurities. Mitigation strategies include:

  • Cross-referencing with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • Using deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆).
  • Comparing with structurally analogous compounds (e.g., 4-methoxy derivatives in ).

Q. What strategies improve regioselectivity in the hydroboration of unsymmetrical alkynes?

  • Catalyst control : 9-BBN favors anti-Markovnikov addition due to its Lewis acidity.
  • Temperature modulation : Lower temperatures (0–25°C) reduce side reactions.
  • Substrate pre-complexation : Pre-mixing the alkyne with 9-BBN in THF ensures uniform reactivity .

Methodological Challenges & Solutions

Q. How can low yields in large-scale syntheses be addressed?

  • Scale-up adjustments : Replace flash chromatography with recrystallization (e.g., using hexane/EtOAc).
  • Catalyst recycling : Immobilize 9-BBN on silica gel to reduce costs .
  • In-line purification : Employ continuous flow systems to minimize intermediate degradation .

Q. What computational tools predict the compound’s behavior in catalytic cycles?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Boron electron deficiency during transmetalation.
  • Transition-state geometries for Suzuki-Miyaura couplings.
  • Solvent effects on reaction energetics .

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